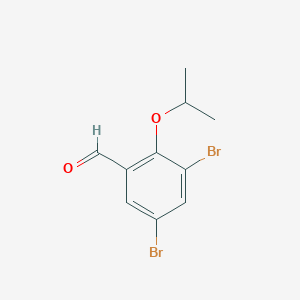

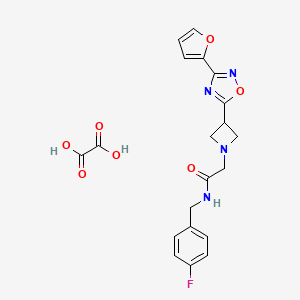

![molecular formula C20H15FN2O2S B2551183 3-(2-fluorophenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326882-06-7](/img/structure/B2551183.png)

3-(2-fluorophenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(2-fluorophenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione" is a derivative of the thieno[3,2-d]pyrimidine class. Thieno[3,2-d]pyrimidines are heterocyclic compounds that have been studied for various biological activities, including their use as GnRH receptor antagonists for treating reproductive diseases , and as antibacterial agents . The specific compound is not directly mentioned in the provided papers, but insights can be drawn from related compounds and their synthesis, structure, and properties.

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves multi-step reactions starting from simpler precursors. For example, substituted thienopyrimidines can be synthesized by cyclization of an intermediate with an appropriate aniline, followed by nucleophilic substitution with various aromatic amines . Another method involves starting from 2-chloropyridine-3-carboxylic acid, followed by esterification, nucleophilic aromatic substitution, amide formation, and ring closure . These methods provide a basis for the synthesis of the compound , which would likely involve similar steps tailored to introduce the specific substituents present in its structure.

Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidine derivatives is characterized by the presence of a thieno[3,2-d]pyrimidine core, which can be substituted at various positions to modulate the compound's properties. X-ray diffraction analysis is commonly used to determine the precise geometry of these molecules . The molecular structure influences the compound's interaction with biological targets, as seen in the case of GnRH receptor antagonists, where specific substituents are key for good receptor binding activity .

Chemical Reactions Analysis

Thieno[3,2-d]pyrimidine derivatives can undergo various chemical reactions, including electrophilic substitution reactions such as Vilsmeier-Haack reaction, bromination, and nitration . These reactions allow for the introduction of different functional groups, which can significantly alter the compound's biological activity and physicochemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidine derivatives vary widely depending on their substitution patterns. These properties include solubility in different solvents, permeability coefficients, and intrinsic clearance values, which are important for determining the compound's biopharmaceutical profile . Computational methods such as density functional theory (DFT) and time-dependent DFT (TD-DFT) are used to analyze electronic structures, which can predict reactivity and interactions with biological targets .

Applications De Recherche Scientifique

Synthesis and Characterization

Thienopyrimidine derivatives have been synthesized using various methods, aiming at evaluating their potential biological activities or for further chemical transformations. For instance, thieno[2,3-d]pyrimidines have been prepared through cyclization reactions, showcasing their potential as intermediates for developing biologically active compounds. The synthesis often involves multi-step reactions starting from readily accessible precursors, leading to various substituted thienopyrimidines characterized by spectroscopic methods such as NMR and IR (R. More et al., 2013; A. El-Gazzar et al., 2006).

Biological Activities

Significant efforts have been made to investigate the biological activities of thienopyrimidine derivatives, including their potential as GnRH receptor antagonists, which could lead to treatments for reproductive diseases. Studies have shown that specific substituents on the thienopyrimidine core structure significantly affect receptor binding activity, underscoring the importance of structural modifications in enhancing biological efficacy (Zhiqian Guo et al., 2003).

Material Science and Molecular Interactions

Research has also delved into the material science aspects of thienopyrimidine derivatives, including their crystal structures and molecular interactions. Investigations into the crystal packing, molecular conformation, and intermolecular interactions of these compounds provide valuable insights into their chemical properties and potential applications in material science (Wen-jing Li et al., 2007; Jorge Trilleras et al., 2009).

Propriétés

IUPAC Name |

3-(2-fluorophenyl)-1-[(4-methylphenyl)methyl]-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O2S/c1-13-6-8-14(9-7-13)12-22-17-10-11-26-18(17)19(24)23(20(22)25)16-5-3-2-4-15(16)21/h2-11,17-18H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMTNUZFDCVQTHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3C=CSC3C(=O)N(C2=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-fluorophenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

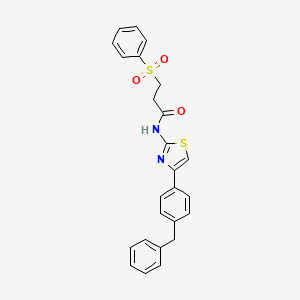

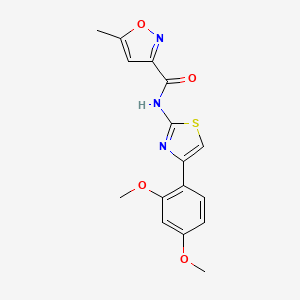

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2551100.png)

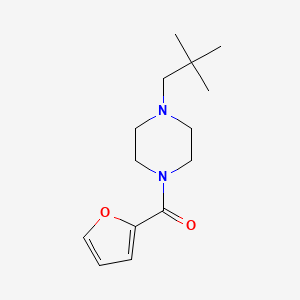

![2-[(5-bromopyridin-3-yl)oxy]-N-(1-cyano-1-methylethyl)acetamide](/img/structure/B2551101.png)

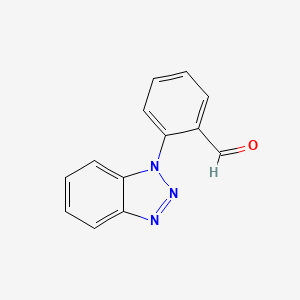

![2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2551103.png)

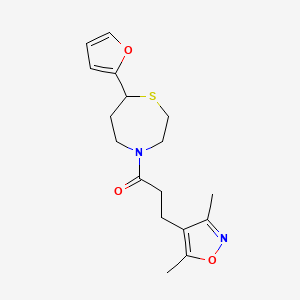

![2-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydro-1H-imidazole-4-carboxamide](/img/structure/B2551114.png)

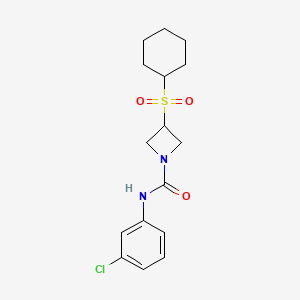

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2551119.png)

![2-[[4-(3-chloro-4-methylphenyl)-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2551120.png)